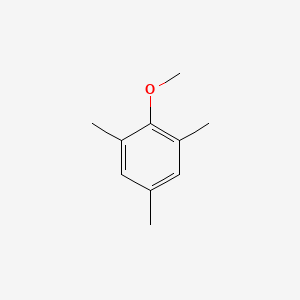
Didecyl hydrogen phosphate
概要
説明
Didecyl hydrogen phosphate is an organic compound with the molecular formula C20H43O4P. It is also known by other names such as phosphoric acid di-n-decyl ester and didecyl phosphate . This compound is a type of organophosphate, which is a class of chemicals that includes many important biological and industrial compounds.
準備方法
Synthetic Routes and Reaction Conditions
Didecyl hydrogen phosphate can be synthesized through the reaction of phosphorus oxychloride with decanol in the presence of a base. The reaction typically involves the following steps:
Reaction of phosphorus oxychloride with decanol: This step produces didecyl phosphate and hydrochloric acid.
Neutralization: The hydrochloric acid formed is neutralized using a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound often involves continuous processes to ensure high yield and purity. The reaction is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method helps in maintaining the reaction conditions and improving the efficiency of the process .
化学反応の分析
Types of Reactions
Didecyl hydrogen phosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form decanol and phosphoric acid.
Esterification: It can react with alcohols to form esters.
Neutralization: It can react with bases to form salts.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Esterification: Alcohols and acidic catalysts.
Neutralization: Bases such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Hydrolysis: Decanol and phosphoric acid.
Esterification: Various esters depending on the alcohol used.
Neutralization: Salts such as sodium didecyl phosphate or potassium didecyl phosphate.
科学的研究の応用
Didecyl hydrogen phosphate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of membrane proteins and as a component in the preparation of liposomes.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized as an emulsifier, dispersant, and anti-corrosion agent in various industrial applications
作用機序
The mechanism of action of didecyl hydrogen phosphate involves its interaction with biological membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in the study of membrane proteins and in the development of drug delivery systems. The molecular targets and pathways involved include interactions with phospholipids and membrane-bound proteins .
類似化合物との比較
Similar Compounds
- Decyl phosphate
- Dioctyl phosphate
- Dibutyl phosphate
Comparison
Didecyl hydrogen phosphate is unique due to its longer alkyl chains compared to compounds like dibutyl phosphate and dioctyl phosphate. This results in different physical and chemical properties, such as higher hydrophobicity and different solubility characteristics. These properties make this compound particularly useful in applications requiring strong hydrophobic interactions .
特性
IUPAC Name |
didecyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43O4P/c1-3-5-7-9-11-13-15-17-19-23-25(21,22)24-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAUASBJFFBWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOP(=O)(O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884439 | |
| Record name | Phosphoric acid, didecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7795-87-1 | |
| Record name | Phosphoric acid, didecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7795-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, didecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didecyl phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, didecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, didecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didecyl hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Didecyl hydrogen phosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YD89BM7CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Didecyl Phosphate in studying biological membranes?
A: Didecyl Phosphate plays a crucial role in creating synthetic membrane systems for biochemical studies. [] For instance, it's used to form catanionic vesicles with dimethyldioctadecylammonium chloride. These vesicles mimic biological membranes and are valuable tools for investigating how membrane composition influences chemical reactions. One study demonstrated this by analyzing the rate of the Kemp elimination reaction, a model reaction for studying proton transfer in biological systems, within these catanionic vesicles. []
Q2: How does the concentration of Didecyl Phosphate in catanionic vesicles affect their catalytic properties?
A: Research indicates that increasing the proportion of Didecyl Phosphate in dimethyldioctadecylammonium chloride/Didecyl Phosphate catanionic vesicles generally decreases the catalytic activity of these vesicles in reactions like the Kemp elimination. [] This effect is attributed to a complex interplay of factors. These include changes in the surface charge of the vesicles, affecting the binding of hydroxide ions (the catalytic species in Kemp elimination), and potential alterations in the microdomain structure of the membrane. []
Q3: What are the advantages of using solid-phase synthesis for producing Didecyl Phosphate and similar lipids?
A: While not specifically focusing on Didecyl Phosphate, one of the provided research articles explores the development of a solid-phase synthesis method for dialkyl phosphates, using Didecyl Phosphate as a proof-of-concept molecule. [] This approach, which employs a β-hydroxysulfone linker on Merrifield resin, offers potential advantages like simplified purification procedures and the possibility of automation, compared to traditional solution-phase synthesis. []
Q4: How does Didecyl Phosphate contribute to the properties of PVC-based uranyl ion-selective electrodes?
A: Didecyl Phosphate acts as a key component in creating uranyl ion-selective electrodes. [] Research shows that when combined with uranyl salts and incorporated into a poly(vinyl chloride) (PVC) matrix, Didecyl Phosphate facilitates the selective detection of uranyl ions. [] These electrodes demonstrate good sensitivity towards uranyl ions and show promise for applications in fields requiring monitoring of uranium concentrations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















